molecular formula C15H12ClN3S B1198448 3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

Cat. No. B1198448
M. Wt: 301.8 g/mol
InChI Key: WDLGORJQXRPGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione is a member of thioureas.

Scientific Research Applications

Corrosion Inhibition

3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione and its derivatives have been studied for their effectiveness as corrosion inhibitors. Kumar, Patnaik, and Singh (1998) found that substituted thiones, including variants of this compound, can significantly reduce the corrosion of nickel in acidic environments (Kumar, Patnaik, & Singh, 1998).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been used as reagents. Edrissi, Massoumi, and Lalezari (1972) utilized similar compounds for the gravimetric determination of elements like thallium and palladium (Edrissi, Massoumi, & Lalezari, 1972).

Fluorescence and Photophysical Properties

The compound's derivatives also exhibit interesting photophysical properties. Sravanthi and Manju (2015) synthesized derivatives and investigated their fluorescence, demonstrating potential applications in materials science (Sravanthi & Manju, 2015).

Antibacterial Activities

Research by Mehrotra et al. (2002) explored the antibacterial properties of related compounds. They synthesized derivatives and assessed their effectiveness against various bacterial strains (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).

Antitumor and Antioxidant Properties

Refat et al. (2015) synthesized metal complexes with derivatives of this compound, demonstrating significant inhibitory activities against various cancer cell lines, indicating potential in cancer research (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

properties

Product Name

3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C15H12ClN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20)

InChI Key

WDLGORJQXRPGSB-UHFFFAOYSA-N

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 3
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 4
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 5
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 6
3-(4-Chlorophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

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